molecular formula C16H12Cl2O3 B071595 4-(3,4-Dichlorobenzyloxy)cinnamic acid CAS No. 175136-15-9

4-(3,4-Dichlorobenzyloxy)cinnamic acid

Cat. No. B071595
M. Wt: 323.2 g/mol
InChI Key: NGTVZGVCDADUBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cinnamic acid derivatives often involves catalytic asymmetric synthesis or direct synthesis methods. For instance, a novel and practical asymmetric synthesis of chiral glycidic acid derivatives, which are key intermediates in various chemical syntheses, has been developed using chiral dioxirane-mediated catalytic asymmetric epoxidation of cinnamic acid derivatives (Imashiro & Seki, 2004). Another approach involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, demonstrating the versatility of cinnamic acid synthesis (Chiriac, Tanasă, & Onciu, 2005).

Molecular Structure Analysis

Cinnamic acid derivatives have been extensively analyzed for their molecular structures, showcasing a wide range of functional groups and structural motifs conducive to various chemical reactions. For example, crystal structure determination of specific cinnamic acid derivatives reveals insights into their molecular geometry and potential reactivity (Xiao, 2008).

Chemical Reactions and Properties

Cinnamic acids undergo diverse chemical reactions, including halogenation, which can introduce various functional groups into the molecule, thereby modifying its properties (Yamada, Itoh, & Izumi, 1985). Additionally, cinnamic acid derivatives are substrates for enzymes like cinnamate 4-hydroxylase, leading to hydroxylation reactions that further expand the chemical diversity and potential applications of these compounds (Chen, Jiang, & Morgan, 2007).

Physical Properties Analysis

The physical properties of cinnamic acid derivatives, such as their solubility, melting points, and crystalline structure, are crucial for their practical applications in materials science and chemical engineering. Studies have shown that modifications to the cinnamic acid structure can lead to significant changes in these physical properties, affecting their usability in various industrial processes.

Chemical Properties Analysis

The chemical properties of cinnamic acid derivatives, including their reactivity, stability, and interactions with other molecules, are of great interest. For example, the antioxidant and antimicrobial properties of cinnamic acids are well-documented, with specific derivatives showing potential for applications in food preservation and as therapeutic agents (Natella, Nardini, Di Felice, & Scaccini, 1999).

Scientific Research Applications

Enzymatic Hydroxylation and Novel Compound Formation

Research conducted by Chen, Jiang, and Morgan (2007) investigated the enzymatic hydroxylation of various cinnamic acid derivatives, including 4-(3,4-Dichlorobenzyloxy)cinnamic acid. They studied how cinnamate 4-hydroxylase (C4H) metabolizes these derivatives, leading to the formation of novel compounds like 4-hydroxy-2-chlorocinnamic acid and 4-hydroxy-2-ethoxycinnamic acid, which had not been previously reported. The study provided insight into the kinetic parameters of C4H towards these analogues, expanding our understanding of cinnamic acid derivatives in enzymatic reactions (Chen, Jiang, & Morgan, 2007).

Antioxidant and Anticancer Properties

Pontiki, Hadjipavlou-Litina, Litinas, and Geromichalos (2014) synthesized simple cinnamic acids, including derivatives of 4-(3,4-Dichlorobenzyloxy)cinnamic acid, and evaluated their antioxidant, anti-inflammatory, and cytotoxic properties. These compounds demonstrated significant activity in various antioxidant assays and were assessed for their inhibitory values in the proliferation of different cancer cell lines, indicating potential as anticancer agents (Pontiki et al., 2014).

Application in Plant Defense Mechanisms

The study by Schoch, Nikov, Alworth, and Werck-Reichhart (2002) explored the role of cinnamate 4-hydroxylase (C4H) in plant defense, particularly in the synthesis of salicylic acid (SA), an essential trigger of plant disease resistance. They developed specific inhibitors of C4H to redirect cinnamic acid to the synthesis of SA, thereby enhancing plant defense mechanisms. This research highlights the potential application of cinnamic acid derivatives in improving plant resilience to diseases (Schoch et al., 2002).

Antioxidant Activity Evaluation

Oladimeji, Essien, Sheriff, and Alemika (2019) evaluated the antioxidant activity of cinnamic acid and its derivatives. They established that modifications like esterification enhance the antioxidant activity of cinnamic acid. This implies that derivatives of 4-(3,4-Dichlorobenzyloxy)cinnamic acid could potentially exhibit improved antioxidant properties, relevant for pharmacological and industrial applications (Oladimeji et al., 2019).

Use in Synthesis of Chiral Glycidic Acid Derivatives

Imashiro and Seki (2004) developed an asymmetric synthesis of chiral glycidic acid derivatives using cinnamic acid derivatives. This methodology provided a novel approach to synthesize key intermediates for pharmaceuticals, showcasing the utility of cinnamic acid derivatives in the synthesis of complex organic compounds (Imashiro & Seki, 2004).

Safety And Hazards

Cinnamic acids are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTVZGVCDADUBF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorobenzyloxy)cinnamic acid

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